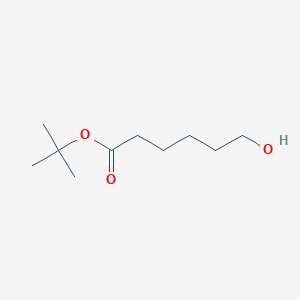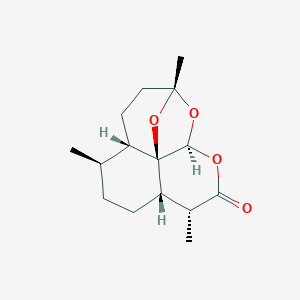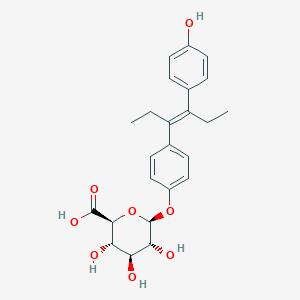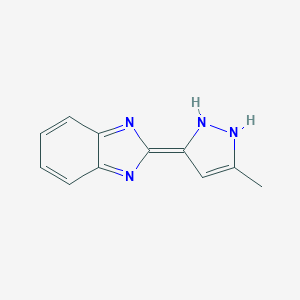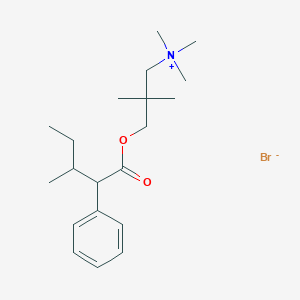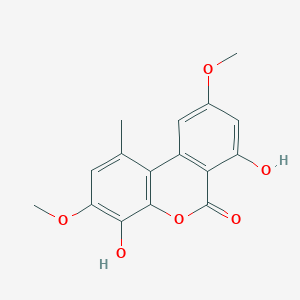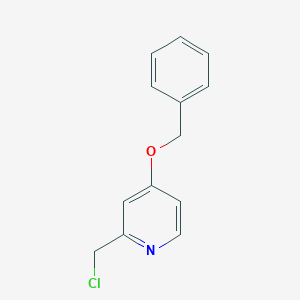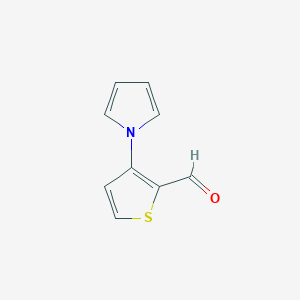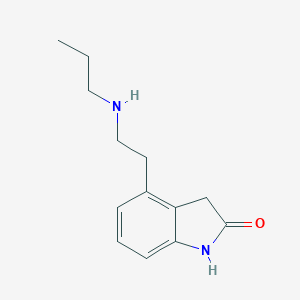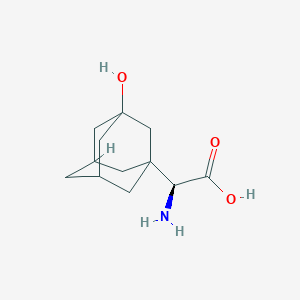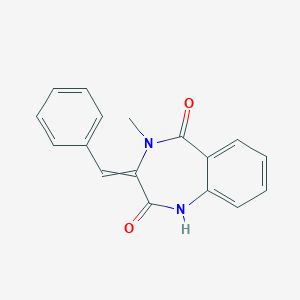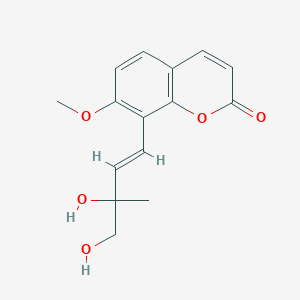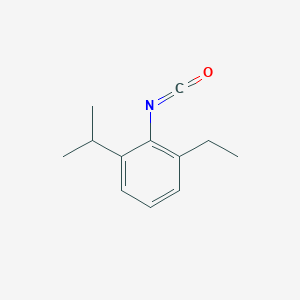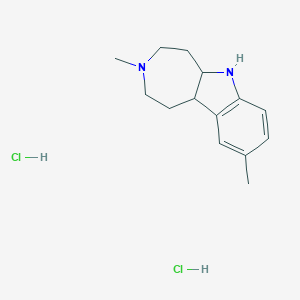
Carazedine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carazedine is a chemical compound that belongs to the class of benzoxazoles. It has gained significant attention in the scientific community due to its potential application in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Carazedine is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, Carazedine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Carazedine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, Carazedine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carazedine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have low toxicity in animal models. However, one of the limitations of Carazedine is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for Carazedine research. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on its efficacy in different types of cancer and its mechanism of action in cancer cells. Another direction is to explore its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, studies could focus on improving its solubility and bioavailability to enhance its therapeutic potential.
Métodos De Síntesis
Carazedine can be synthesized through a multi-step reaction process starting from 2-aminobenzoxazole. The reaction involves the use of different reagents such as acetyl chloride, sodium hydroxide, and phosphorus oxychloride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
Carazedine has been studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent. It has also demonstrated anti-inflammatory and neuroprotective effects in animal models.
Propiedades
Número CAS |
19971-17-6 |
|---|---|
Nombre del producto |
Carazedine |
Fórmula molecular |
C14H22Cl2N2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
3,9-dimethyl-2,4,5,5a,6,10b-hexahydro-1H-azepino[4,5-b]indole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-10-3-4-13-12(9-10)11-5-7-16(2)8-6-14(11)15-13;;/h3-4,9,11,14-15H,5-8H2,1-2H3;2*1H |
Clave InChI |
MENKQFULDMHKOR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
SMILES canónico |
CC1=CC2=C(C=C1)NC3C2CCN(CC3)C.Cl.Cl |
Sinónimos |
1,2,3,4,5,5a,6,10b-octahydroazepino-(4,5-b)indole carazedine karazedin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



